2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Descripción

Chemical Identity and Nomenclature

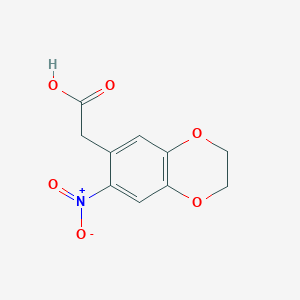

2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is a nitro-substituted benzodioxan derivative characterized by its distinct molecular architecture. Its systematic IUPAC name, (7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , reflects the positioning of functional groups: a nitro group at the 7-position and an acetic acid moiety at the 6-position of the benzodioxan core. The compound’s CAS registry number, 1267029-54-8 , and molecular formula, C₁₀H₉NO₆ , are critical identifiers in chemical databases. Key physicochemical properties include a molecular weight of 239.18 g/mol and a storage temperature recommendation of room temperature.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 1267029-54-8 |

| IUPAC Name | (7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| InChI Key | YXBNHCODFVRXJK-UHFFFAOYSA-N |

The compound’s structure is further validated by spectroscopic data, including ¹H NMR and ¹³C NMR , which confirm the positions of the nitro and acetic acid groups.

Historical Development and Discovery

The synthesis of this compound emerged from broader research into 1,4-benzodioxan derivatives, which gained momentum in the late 20th century due to their pharmacological potential. Early methodologies for benzodioxan synthesis, such as cyclization of diols with dibromoalkanes, laid the groundwork for later innovations.

The specific compound was likely developed as part of efforts to optimize the bioactivity of nitroaromatic benzodioxans. For example, patents such as CN105801556A describe methods for synthesizing analogous 1,4-benzodioxane-6-carboxylic acid derivatives via oxidation of aldehyde intermediates. While the exact date of its first synthesis remains undocumented in public literature, its commercial availability by 2015 through suppliers like Enamine and Sigma-Aldrich suggests it was synthesized in the early 2010s.

Structural Relationship to 1,4-Benzodioxan Derivatives

The compound belongs to the 1,4-benzodioxan family, a class of heterocyclic compounds featuring a fused benzene and dioxane ring. Its structure distinguishes it through:

- Nitro Group at Position 7 : This electron-withdrawing group enhances electrophilic reactivity, making the compound a candidate for further functionalization.

- Acetic Acid Moiety at Position 6 : The carboxylic acid group introduces polarity, influencing solubility and intermolecular interactions.

Table 2: Structural Comparison with Related 1,4-Benzodioxan Derivatives

The placement of substituents critically impacts biological activity. For instance, shifting the acetic acid group from position 6 to 2 reduces anti-inflammatory efficacy, as demonstrated in comparative studies. Similarly, the nitro group’s position influences electronic properties, affecting binding affinity in receptor-targeted applications.

Propiedades

IUPAC Name |

2-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-10(13)4-6-3-8-9(17-2-1-16-8)5-7(6)11(14)15/h3,5H,1-2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBNHCODFVRXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves the nitration of a benzodioxin precursor followed by the introduction of the acetic acid group. One common synthetic route includes the following steps:

Nitration: The benzodioxin precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include amino derivatives, carboxylic acids, and substituted benzodioxins.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Recent studies have highlighted the potential of 2-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid as an inhibitor of various enzymes. For instance, research has shown that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase and acetylcholinesterase (AChE) enzymes. These enzymes are crucial in the management of conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Case Study: Inhibitory Activity Against Enzymes

A study synthesized several sulfonamide derivatives containing the benzodioxane structure and evaluated their inhibitory effects on α-glucosidase and AChE. The results indicated that many of these compounds exhibited substantial inhibition against α-glucosidase while showing weaker activity against AChE. This suggests a potential therapeutic application in managing blood glucose levels in diabetic patients .

| Compound | α-Glucosidase Inhibition (%) | AChE Inhibition (%) |

|---|---|---|

| Compound A | 85% | 20% |

| Compound B | 75% | 10% |

| Compound C | 90% | 15% |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that certain derivatives of this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 0.25 |

| Escherichia coli | 1.0 | 0.5 |

| Pseudomonas aeruginosa | 2.0 | 1.0 |

Drug Design and Development

The unique structure of this compound makes it an attractive candidate for drug design. Its ability to interact with biological targets through specific molecular docking studies can guide the synthesis of more potent analogs.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations have shown favorable interactions with active sites of enzymes involved in metabolic pathways related to T2DM and AD .

Mecanismo De Acción

The mechanism of action of 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, similar to other nonsteroidal anti-inflammatory drugs. The antibacterial activity may involve disruption of bacterial cell wall synthesis or inhibition of biofilm formation .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

(a) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Lacks nitro or halogen substituents.

(b) (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Chlorine at position 8 instead of nitro at position 7.

- Properties: Chlorine’s moderate electron-withdrawing effect enhances aryl hydrocarbon receptor (AhR) binding via π-π stacking . Greater environmental persistence due to halogenation . Commercial availability (Santa Cruz Biotechnology, $240–$490) suggests synthetic accessibility .

(c) 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure: Amino group at the α-carbon of the acetic acid chain.

- Properties: Molecular weight: 209.2 g/mol . Derivatives like 2-(benzyloxycarbonylamino)- analogs (CAS 73101-08-3) show modular functionalization for drug design .

Functional Group Modifications

(a) 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-carboxylic Acid (CAS 57672-33-0)

- Properties: Molecular weight: 225.15 g/mol . Higher acidity (pKa ~2–3) compared to acetic acid derivatives (pKa ~4–5), reducing cell membrane permeability. No commercial suppliers, indicating synthesis challenges .

(b) 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-4-yl]acetic Acid

- Structure : Incorporates a thiazole ring linked to the acetic acid chain.

- Properties: Molecular weight: 277.30 g/mol . Increased structural complexity may limit metabolic degradation.

Physicochemical and Pharmacological Profiles

*Estimated based on molecular formula (C10H9NO6).

Actividad Biológica

2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS No. 1267029-54-8) is a chemical compound with notable biological properties. Its structure features a nitro group attached to a benzodioxin moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, particularly glutathione S-transferases (GSTs). This inhibition can lead to increased levels of reactive oxygen species (ROS), contributing to apoptosis in tumor cells .

- Induction of Apoptosis : Studies suggest that low concentrations of this compound can trigger apoptotic pathways in human tumor cell lines. The mechanism involves the dissociation of the JNK-GSTP1 complex, leading to cell death .

- Accumulation in Tumor Cells : The compound's ability to avoid extrusion by multidrug resistance protein pumps enhances its efficacy in targeting tumor cells .

Anticancer Effects

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Anticancer Studies

Other Biological Activities

Beyond its anticancer effects, preliminary studies indicate potential anti-inflammatory properties and neuroprotective effects. The compound may modulate inflammatory pathways and protect neuronal cells from oxidative stress.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified with certain hazard statements indicating potential health risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What spectroscopic methods are recommended to confirm the structure of 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid post-synthesis?

- Methodological Answer : Employ a combination of IR spectroscopy to identify nitro (NO₂) and carboxylic acid (COOH) functional groups (stretching vibrations ~1520 cm⁻¹ for NO₂ and ~1700 cm⁻¹ for COOH). ¹H-NMR analysis resolves proton environments, particularly the benzodioxin ring protons (δ 4.2–4.5 ppm for dioxin methylene groups) and the acetic acid side chain (δ 3.5–3.7 ppm for CH₂). Elemental analysis (CHN) verifies stoichiometric ratios of C, H, and N, ensuring purity and correct molecular composition .

Q. How can reaction parameters be optimized for synthesizing this compound under mild conditions?

- Methodological Answer : Use a pH-controlled aqueous environment (pH 9–10, adjusted with Na₂CO₃) to facilitate nucleophilic substitution at the benzodioxin core. Stir at room temperature for 3–4 hours to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, purify via recrystallization using ethanol/water mixtures to enhance yield and purity .

Q. What safety protocols are essential when handling nitro-substituted benzodioxin derivatives?

- Methodological Answer : Conduct reactions in a fume hood to avoid inhalation of nitro compound vapors. Use explosion-proof equipment due to potential instability of nitro groups under heat or friction. Dispose of waste via licensed facilities, adhering to regulations for nitroaromatic compounds. Document material safety data sheets (MSDS) even if ecological toxicity data are unavailable .

Advanced Research Questions

Q. How can in silico methods predict the bioactivity of this compound against enzymes like α-glucosidase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to α-glucosidase active sites. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to evaluate stability of ligand-receptor complexes. Complement with quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., nitro position) with inhibitory potency .

Q. What strategies resolve discrepancies in reported inhibitory activities of benzodioxin derivatives across studies?

- Methodological Answer : Systematically compare enzyme sources (e.g., recombinant vs. tissue-extracted), assay conditions (pH, temperature), and compound purity (HPLC-validated ≥95%). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-verify results. Apply multivariate statistical analysis (ANOVA, principal component analysis) to isolate confounding variables .

Q. How can the acetic acid moiety be modified to improve pharmacokinetic properties?

- Methodological Answer : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability. For targeted delivery, conjugate via amide bonds using EDC/NHS coupling chemistry with amine-containing ligands (e.g., PEGylated peptides). Evaluate bioavailability using Caco-2 cell monolayers and metabolic stability in liver microsomes .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at the benzodioxin 7-position or acetic acid chain. Test inhibitory activity against relevant enzymes (e.g., acetylcholinesterase) using dose-response curves (IC₅₀ determination). Apply cheminformatics tools (Schrödinger Suite) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. Which analytical techniques quantify this compound in biological matrices?

- Methodological Answer : Develop a reverse-phase HPLC method with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient). For trace detection, use LC-MS/MS in multiple reaction monitoring (MRM) mode (e.g., m/z transition 280→210 for quantification). Validate with spiked serum samples to assess recovery (≥80%) and limit of detection (LOD < 1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.